

# Apoptosis Induction Assay Using (Asp)2-Rhodamine 110: Application Notes and Protocols

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## Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

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## Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

The **(Asp)2-Rhodamine 110** assay provides a sensitive and specific method for detecting caspase activity, primarily that of caspase-3 and -7, in live cells or cell lysates. This fluorogenic substrate, Rhodamine 110, bis-(L-aspartic acid amide), is a non-fluorescent molecule that, upon cleavage by active caspases at the aspartic acid residues, releases the highly fluorescent Rhodamine 110. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7, providing a quantitative measure of apoptosis induction.

This document provides detailed application notes and protocols for performing apoptosis induction assays using **(Asp)2-Rhodamine 110** with various detection platforms, including microplate readers, flow cytometry, and fluorescence microscopy.

## Principle of the Assay

The **(Asp)2-Rhodamine 110** substrate is a bisamide derivative of the Rhodamine 110 fluorophore.[1] In its intact form, the fluorescence of Rhodamine 110 is quenched. Active caspases, particularly caspase-3 and -7, recognize and cleave the peptide bond after the aspartic acid residue.[2][3] This enzymatic cleavage occurs in a two-step process, first yielding a monoamide intermediate and then the free Rhodamine 110, which exhibits a strong green fluorescence with excitation and emission maxima of approximately 496 nm and 520 nm, respectively.[3][4] This significant increase in fluorescence provides a robust signal for detecting caspase activity.

## Data Presentation

**Table 1: Dose-Response of Staurosporine-Induced Caspase-3 Activity in Jurkat Cells (Microplate Assay)**

Staurosporine Concentration (μM)	Average Fluorescence Intensity (RFU)	Standard Deviation	Fold Increase over Control
0 (Control)	150	15	1.0
0.1	450	35	3.0
0.5	1200	98	8.0
1.0	2500	180	16.7
2.0	3800	250	25.3
5.0	4200	310	28.0

Data are representative and may vary depending on cell type, assay conditions, and instrumentation.

**Table 2: Time-Course of Staurosporine-Induced Caspase-3 Activity in HeLa Cells (Microplate Assay)**

Time after Staurosporine (1 $\mu$ M) Addition (hours)	Average Fluorescence Intensity (RFU)	Standard Deviation
0	200	20
1	550	45
2	1500	120
3	3200	280
4	4500	350
6	4800	390

Data are representative and may vary depending on cell type and assay conditions.

**Table 3: Flow Cytometry Analysis of Apoptosis in Jurkat Cells Treated with Camptothecin**

Treatment	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Untreated)	95.2	3.1	1.7
Camptothecin (4 $\mu$ M, 4h)	45.8	42.5	11.7
Camptothecin + Z- DEVD-FMK (20 $\mu$ M)	88.9	8.3	2.8

Data are representative and demonstrate the use of a caspase inhibitor to confirm caspase-dependent apoptosis.

## Experimental Protocols

### Materials and Reagents

- (Asp)2-Rhodamine 110 substrate (lyophilized powder)

- DMSO (anhydrous)
- Cell culture medium appropriate for the cell line
- Phosphate-Buffered Saline (PBS), pH 7.4
- Apoptosis inducer (e.g., Staurosporine, Camptothecin)
- Caspase inhibitor (e.g., Z-DEVD-FMK) (for control experiments)
- Black, clear-bottom 96-well microplates (for microplate reader assays)
- Flow cytometry tubes
- Glass slides and coverslips (for microscopy)
- Cell lysis buffer (for lysate assays)
- Propidium Iodide (PI) solution (for flow cytometry)
- Annexin V-FITC (for flow cytometry)
- Binding Buffer (for Annexin V staining)

## Preparation of Reagents

- **(Asp)2-Rhodamine 110** Stock Solution (10 mM): Dissolve the lyophilized powder in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.
- Apoptosis Inducer Stock Solution: Prepare a stock solution of the apoptosis inducer (e.g., 1 mM Staurosporine in DMSO). Store at -20°C.
- Caspase Inhibitor Stock Solution: Prepare a stock solution of the caspase inhibitor (e.g., 20 mM Z-DEVD-FMK in DMSO). Store at -20°C.

## Protocol 1: Microplate-Based Assay for Caspase-3/7 Activity in Whole Cells

This protocol is suitable for high-throughput screening of apoptosis inducers and inhibitors.

1. Cell Seeding: a. Seed cells in a black, clear-bottom 96-well plate at a density of  $1 \times 10^4$  to  $5 \times 10^4$  cells per well in 100  $\mu$ L of culture medium. b. Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 24 hours to allow for cell attachment.
2. Induction of Apoptosis: a. Prepare serial dilutions of the apoptosis inducer in culture medium. b. Add the desired concentrations of the apoptosis inducer to the wells. Include a vehicle control (e.g., DMSO) for untreated cells. c. For inhibitor studies, pre-incubate the cells with the caspase inhibitor (e.g., 20  $\mu$ M Z-DEVD-FMK) for 1 hour before adding the apoptosis inducer. d. Incubate the plate for the desired period (e.g., 2-6 hours) at 37°C.
3. Caspase Activity Measurement: a. Prepare a 2X working solution of **(Asp)2-Rhodamine 110** by diluting the 10 mM stock solution in culture medium to a final concentration of 20  $\mu$ M. b. Add 100  $\mu$ L of the 2X substrate working solution to each well, resulting in a final concentration of 10  $\mu$ M. c. Incubate the plate at 37°C for 30-60 minutes, protected from light. d. Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
4. Data Analysis: a. Subtract the background fluorescence (wells with medium and substrate only) from all readings. b. Plot the fluorescence intensity against the concentration of the apoptosis inducer to generate a dose-response curve. c. Calculate the fold increase in caspase activity by dividing the fluorescence of treated samples by the fluorescence of the control samples.

## Protocol 2: Flow Cytometry Assay for Apoptosis Detection

This protocol allows for the analysis of apoptosis at the single-cell level and can be combined with other markers like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.

1. Cell Treatment: a. Seed cells in a 6-well plate or T-25 flask and treat with the apoptosis inducer as described in Protocol 1.

2. Cell Harvesting and Staining: a. Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). b. Wash the cell pellet once with cold PBS. c. Resuspend the cells in 100  $\mu$ L of fresh culture medium or PBS. d. Add **(Asp)2-Rhodamine 110** to a final concentration of 10  $\mu$ M. e. Incubate for 30 minutes at 37°C, protected from light. f. (Optional) For co-staining, add PI to a final concentration of 1  $\mu$ g/mL and/or Annexin V-FITC according to the manufacturer's protocol.<sup>[4]</sup> g. Add 400  $\mu$ L of PBS or Binding Buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use the green fluorescence channel (e.g., FL1) to detect Rhodamine 110 fluorescence. c. If using PI, use the red fluorescence channel (e.g., FL3) to detect PI-positive (necrotic) cells. d. Set up appropriate gates to quantify the percentage of apoptotic cells (Rhodamine 110 positive, PI negative).

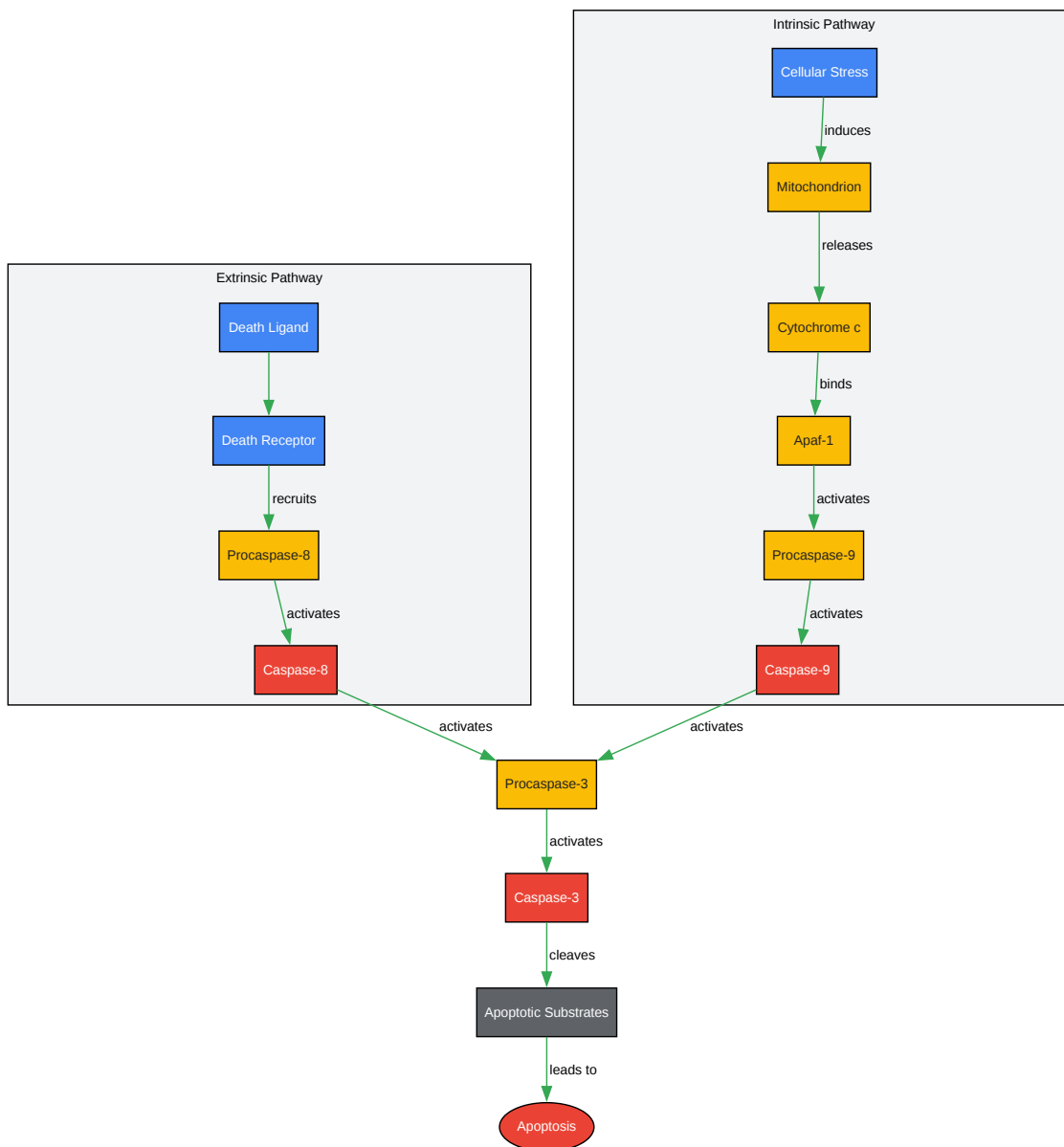
## Protocol 3: Fluorescence Microscopy for Visualization of Caspase Activity

This protocol enables the visualization of caspase activation within individual cells.

1. Cell Preparation and Treatment: a. Seed cells on glass coverslips in a 24-well plate and allow them to adhere. b. Treat the cells with the apoptosis inducer as described in Protocol 1.
2. Staining: a. After treatment, wash the cells twice with PBS. b. Add culture medium containing 10  $\mu$ M **(Asp)2-Rhodamine 110** to the cells. c. Incubate for 30 minutes at 37°C, protected from light. d. (Optional) For nuclear counterstaining, add a cell-permeable DNA dye like Hoechst 33342. e. Wash the cells three times with PBS.
3. Imaging: a. Mount the coverslips on glass slides. b. Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (for Rhodamine 110) and DAPI (for Hoechst). c. Apoptotic cells will exhibit bright green fluorescence in the cytoplasm.<sup>[5]</sup>

## Mandatory Visualizations

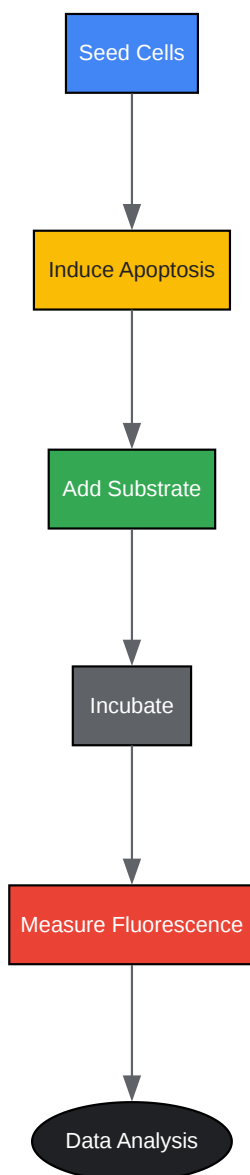
### Apoptosis Signaling Pathway



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Caption: Major pathways of caspase activation leading to apoptosis.

## Experimental Workflow for Microplate Assay

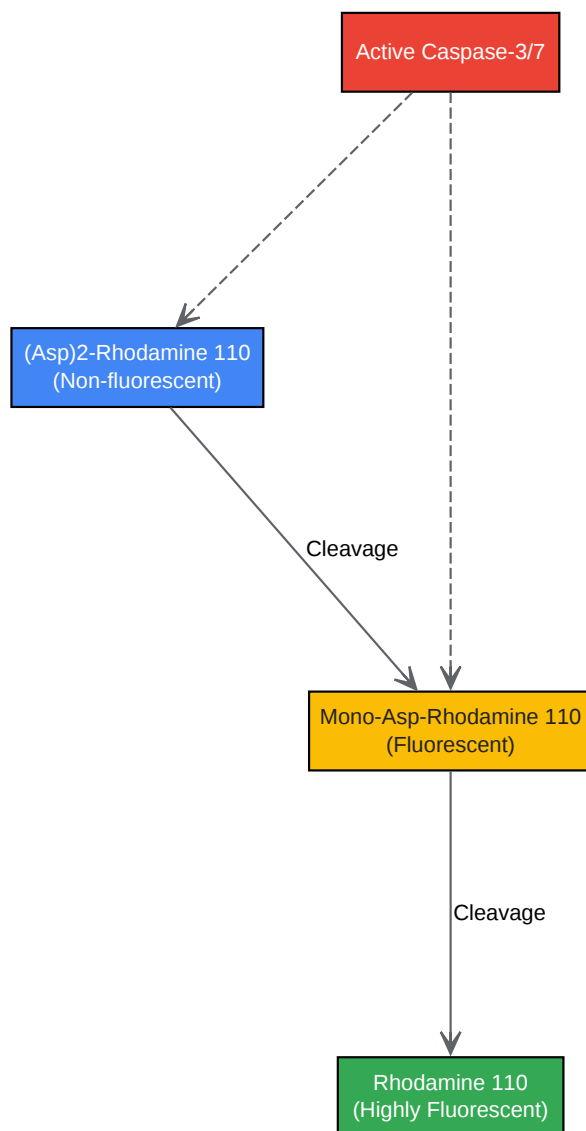


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Caption: Workflow for the microplate-based caspase activity assay.

## Mechanism of (Asp)<sup>2</sup>-Rhodamine 110 Activation





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Caption: Stepwise activation of **(Asp)2-Rhodamine 110** by caspases.

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